Cas no 24764-88-3 (1-Butanamine,N,N'-1,2-ethanediylidenebis- (9CI))

24764-88-3 structure
Nome del prodotto:1-Butanamine,N,N'-1,2-ethanediylidenebis- (9CI)
1-Butanamine,N,N'-1,2-ethanediylidenebis- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Butanamine,N,N'-1,2-ethanediylidenebis- (9CI)
- N,N'-dibutyl-1,2-ethanediimine
- Ethylamine, N,N'-ethanediylidenebis[1,1-dimethyl-
- TERT-BUTYL-(2-TERT-BUTYLIMINO-ETHYLIDENE)-AMINE
- N,N'-ethane-1,2-diylidenebis(2-methylpropan-2-amine)
- AKOS002662746
- 2-Propanamine, N,N'-1,2-ethanediylidenebis[2-methyl-
- Bis(tert-butylimino)ethane
- 1,2-bis(t-butylimino)ethane
- MFCD26792708
- (E)-tert-butyl[(2E)-2-(tert-butylimino)ethylidene]amine
- N,N'-Di-t-butylethanedialdimine
- TERT-BUTYL[2-(TERT-BUTYLIMINO)ETHYLIDENE]AMINE
- 24764-88-3
- 1,2-bis(tert-butylimino)ethane
- 1,2-Di(N-tert-butylimino)ethane
- (Z)-TERT-BUTYL[(2Z)-2-(TERT-BUTYLIMINO)ETHYLIDENE]AMINE
- N,N'-ditert-butylethane-1,2-diimine
- N,N'-Di-tert-butylethanediimine
- N,N'-di-t-butyl-1,2-ethanediimine
- 30834-74-3
- 1,4-Diazabutadiene, 1,4-di-tert-butyl-
- LS-09204
- SCHEMBL241690
- SCHEMBL10057934
- AKOS017258565
- 2-Propanamine, N,N'-1,2-ethanediylidenebis(2-methyl-
- 1,4-Di-tert-butyl-1,4-diazabutadiene
- HACCVLBYBQLWMC-MKICQXMISA-N
- N-(2-([1,1-Dimethylethyl]imino)ethylidene)-2-methyl-2-propanamine
-
- Inchi: InChI=1S/C10H20N2/c1-9(2,3)11-7-8-12-10(4,5)6/h7-8H,1-6H3/b11-7+,12-8+
- Chiave InChI: HACCVLBYBQLWMC-MKICQXMISA-N
- Sorrisi: CC(/N=C/C=N/C(C)(C)C)(C)C
Proprietà calcolate
- Massa esatta: 168.1628
- Massa monoisotopica: 168.163
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 155
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 24.7Ų
Proprietà sperimentali
- Densità: 0.8
- Punto di ebollizione: 225°C at 760 mmHg
- Punto di infiammabilità: 81.4°C
- Indice di rifrazione: 1.437
- PSA: 24.72
1-Butanamine,N,N'-1,2-ethanediylidenebis- (9CI) Letteratura correlata
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
-
5. Book reviews
24764-88-3 (1-Butanamine,N,N'-1,2-ethanediylidenebis- (9CI)) Prodotti correlati
- 54745-57-2(5-(Bromomethyl)-7-methoxy-2H-chromen-2-one)
- 1326856-71-6(1-{5-3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl-pyridin-2-yl}-5-methyl-1H-pyrazole-4-carboxylic acid)
- 1538211-48-1(2-Butanol, 1,1-difluoro-3-methyl-)
- 134407-96-8(8H-pyrano3,4-bpyridin-8-one)
- 2229121-33-7(O-{2-2-fluoro-4-(trifluoromethyl)phenylpropyl}hydroxylamine)
- 1399654-17-1(3-[(3-fluorophenyl)methyl]cyclobutane-1-carboxylic acid)
- 1240601-33-5(4,5-dichloro-2-methoxypyrimidine)
- 1197964-92-3(6-Methyl-4-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydropyridazin-3-one)
- 1803459-99-5(5-Amino-4-cyano-3-methyl-2-(trifluoromethoxy)pyridine)
- 1170414-30-8(2-(2-fluorophenoxy)-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide)
Fornitori consigliati
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
